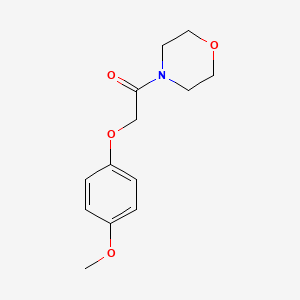

Morpholine, 4-((4-methoxyphenoxy)acetyl)-

Description

Contextualization of N-Acyl Morpholine (B109124) Derivatives

N-acyl morpholines are a class of amides formed by the attachment of an acyl group to the nitrogen atom of the morpholine ring. This structural modification significantly influences the molecule's properties. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making N-acyl morpholines generally stable and less basic than their parent amine. wikipedia.org

In organic synthesis, N-acyl morpholines, such as N-acetylmorpholine, are pivotal chemical intermediates. marketpublishers.com They are employed in the creation of a wide array of pharmaceuticals and agrochemicals. marketpublishers.com The N-acyl morpholine moiety can act as a directing group, a stable protecting group, or a precursor to more complex functionalities. Their synthesis is often straightforward, typically involving the reaction of morpholine with an appropriate acylating agent like an acid chloride, anhydride, or ester. google.com This versatility and accessibility make them valuable tools for synthetic chemists in the construction of diverse and complex molecules. marketpublishers.com

Significance of Phenoxyacetyl Moieties in Chemical Scaffolds

The phenoxyacetyl group is another structural motif of considerable interest in chemical and pharmaceutical research. This moiety consists of a phenyl ring linked to an acetyl group through an ether oxygen. The terminal phenoxy group is considered a privileged scaffold in medicinal chemistry, as its presence is often crucial for biological activity. nih.govmdpi.com

The phenoxyacetyl moiety can engage in various non-covalent interactions, including π–π stacking and hydrogen bonding via its ether oxygen atom, which can be critical for binding to biological targets like enzymes and receptors. nih.govmdpi.com Furthermore, substitutions on the phenyl ring, such as the methoxy (B1213986) group found in the target compound, can fine-tune the electronic properties and steric profile of the molecule, influencing its solubility, metabolic stability, and target selectivity. nih.gov For instance, the 4-methoxyphenoxy group has been identified in compounds showing inhibitory activity in kinase assays. nih.gov Research has also highlighted the importance of the phenoxy moiety in compounds with potential anti-HIV and antimicrobial activities. nih.govmdpi.com

Rationale for Investigating Morpholine, 4-((4-methoxyphenoxy)acetyl)- within Contemporary Chemical Research

The compound Morpholine, 4-((4-methoxyphenoxy)acetyl)- emerges as a logical subject for investigation by combining the structural features of both N-acyl morpholines and phenoxyacetyl moieties. ontosight.ai Its synthesis typically involves the reaction of morpholine with 4-methoxyphenoxyacetic acid or its derivatives. ontosight.ai The rationale for its study in modern chemical research is multifaceted.

Firstly, the molecule serves as a scaffold that merges the favorable pharmacokinetic properties often associated with the morpholine ring—such as improved solubility and metabolic stability—with the potential for specific biological interactions conferred by the 4-methoxyphenoxyacetyl group. researchgate.netnih.govnih.gov Morpholine derivatives have been explored for a wide range of biological activities, including anticancer and antimicrobial properties. ontosight.airesearchgate.net

Secondly, this compound can be seen as a molecular probe to explore structure-activity relationships (SAR). By systematically modifying either the morpholine or the phenoxyacetyl portion, researchers can elucidate the key structural requirements for a desired chemical or biological effect. The presence of multiple functional groups—the amide, the ether, the aromatic ring, and the methoxy group—provides several points for potential interaction with biological macromolecules. ontosight.ainih.gov

Finally, as an intermediate, Morpholine, 4-((4-methoxyphenoxy)acetyl)- holds potential for the synthesis of more complex target molecules in drug discovery and materials science. ontosight.ai The amide bond can be stable under certain conditions while being susceptible to cleavage under others, offering synthetic flexibility. The investigation of its reactivity and utility as a building block contributes to the expanding toolkit of synthetic organic chemistry.

Chemical Data for Morpholine, 4-((4-methoxyphenoxy)acetyl)-

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methoxyphenoxy)-1-morpholin-4-ylethanone | uni.lu |

| CAS Number | 35499-63-9 | nih.gov |

| Molecular Formula | C13H17NO4 | uni.lunih.gov |

| Molecular Weight | 251.28 g/mol | N/A |

| Monoisotopic Mass | 251.11575 Da | uni.lu |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)N2CCOCC2 | uni.lu |

| InChI Key | DLBMNRYKMGJMGK-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-11-2-4-12(5-3-11)18-10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBMNRYKMGJMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163906 | |

| Record name | Morpholine, 4-((4-methoxyphenoxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148183-93-1 | |

| Record name | Morpholine, 4-((4-methoxyphenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-((4-methoxyphenoxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for Morpholine, 4 4 Methoxyphenoxy Acetyl

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. This process helps in planning a logical synthetic route.

The most logical disconnection point in the structure of Morpholine (B109124), 4-((4-methoxyphenoxy)acetyl)- is the amide bond. This C-N bond is the linkage formed during the final step of many synthetic strategies for this class of compounds.

Breaking this bond yields two primary synthetic precursors, or synthons: a morpholine cation and a (4-methoxyphenoxy)acetate anion. These correspond to the following key chemical intermediates:

Intermediate 1: Morpholine: A readily available six-membered heterocyclic compound.

Intermediate 2: (4-methoxyphenoxy)acetic acid or its activated derivatives. This precursor provides the acyl group attached to the morpholine nitrogen.

The synthesis, therefore, converges on the formation of the amide bond between these two building blocks.

Classical Synthetic Approaches to N-Acyl Morpholines

Traditional methods for forming amide bonds are well-established and reliable, typically involving the reaction of an amine with a carboxylic acid or its more reactive derivative.

A highly common and straightforward method for synthesizing N-acyl morpholines is the direct acylation of morpholine using an activated carboxylic acid derivative, most frequently an acyl chloride. In this specific synthesis, (4-methoxyphenoxy)acetic acid would first be converted to (4-methoxyphenoxy)acetyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent reaction involves treating morpholine with the synthesized (4-methoxyphenoxy)acetyl chloride. nih.gov This reaction is typically performed in an inert solvent and in the presence of a base. The base, such as triethylamine (B128534) or potassium carbonate, acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion. nih.gov A general procedure involves dropwise addition of the acyl chloride to a cooled solution of morpholine and the base. nih.gov

Table 1: Typical Reaction Conditions for Acylation of Morpholine

| Parameter | Condition | Purpose/Comment |

| Reactants | Morpholine, (4-methoxyphenoxy)acetyl chloride | The core building blocks for the target molecule. |

| Base | Triethylamine, Potassium Carbonate | Neutralizes HCl byproduct. nih.gov |

| Solvent | Dichloromethane (B109758), 1,4-Dioxane | Provides a medium for the reaction. nih.govresearchgate.net |

| Temperature | 0-5 °C initially, then room temperature | Controls the initial exothermic reaction. nih.gov |

| Reaction Time | Several hours | Allows the reaction to proceed to completion. nih.gov |

An alternative to the acyl chloride method is the direct coupling of (4-methoxyphenoxy)acetic acid with morpholine. This approach avoids the isolation of the often moisture-sensitive acyl chloride. The reaction requires the use of a coupling agent to activate the carboxylic acid, enabling it to react with the amine. scispace.com

A wide variety of coupling reagents have been developed for amide bond formation. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve yields and reduce side reactions.

The general process involves mixing the carboxylic acid, morpholine, coupling agent, and any additives in a suitable aprotic solvent, such as dichloromethane or dimethylformamide (DMF), and stirring at room temperature until the reaction is complete.

Green Chemistry Principles in the Synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)-

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The principles of green chemistry, such as waste reduction and the elimination of hazardous solvents, are increasingly being applied to amide synthesis. bohrium.comnih.gov

A significant advancement in green amide synthesis is the development of solvent-free reaction conditions. These methods reduce the use of volatile organic compounds (VOCs), which simplifies workup procedures, lowers costs, and minimizes environmental impact. scispace.comresearchgate.net

Several solvent-free approaches are applicable to the synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)-:

Catalytic Amidation with Boric Acid: A simple and efficient solvent-free procedure involves the direct heating of a mixture of the carboxylic acid ((4-methoxyphenoxy)acetic acid) and the amine (morpholine) with a catalytic amount of boric acid. scispace.combohrium.comresearchgate.net The reactants are often mixed and triturated before heating, which can lower the melting point of the mixture and facilitate the reaction. scispace.com This method is noted for its high reaction rates and good yields. bohrium.com

Silane-Mediated Coupling: Methoxysilanes, such as tetramethoxysilane, can act as effective coupling agents under solvent-free conditions. rsc.org The reaction proceeds by mixing the carboxylic acid, amine, and the silane (B1218182) coupling agent and heating the mixture. This one-pot synthesis can produce amides in good to excellent yields without the need to exclude air or moisture. rsc.org

These green methods offer a sustainable alternative to classical approaches, aligning with the chemical industry's goals of process efficiency and environmental responsibility.

Table 2: Comparison of Synthetic Approaches

| Method | Reactants | Reagents/Catalysts | Solvent | Key Advantages |

| Classical Acylation | Morpholine, (4-methoxyphenoxy)acetyl chloride | Triethylamine or K₂CO₃ | Dichloromethane or Dioxane | High yields, well-established. |

| Classical Coupling | Morpholine, (4-methoxyphenoxy)acetic acid | EDC, DCC, HATU, etc. | Dichloromethane or DMF | Avoids synthesis of acyl chloride. |

| Solvent-Free (Boric Acid) | Morpholine, (4-methoxyphenoxy)acetic acid | Boric Acid | None | Green, simple, fast, no hazardous solvent waste. scispace.comresearchgate.net |

| Solvent-Free (Silane) | Morpholine, (4-methoxyphenoxy)acetic acid | Methoxysilanes | None | One-pot, good yields, tolerant to air/moisture. rsc.org |

Catalytic Methodologies for Enhanced Efficiency

The synthesis of amides, such as Morpholine, 4-((4-methoxyphenoxy)acetyl)-, traditionally involves the use of stoichiometric activating agents, which often leads to significant waste generation. Catalytic methods offer a more sustainable and efficient alternative by reducing the amount of reagents required and often proceeding under milder conditions. polimi.it

Various catalytic systems have been explored for the synthesis of morpholine derivatives, which can be extrapolated to the N-acylation of morpholine to form the target compound. For instance, copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines. acs.org Gold-catalyzed cyclization reactions also provide an efficient route to morpholine derivatives with low catalyst loading. polimi.it Furthermore, Lewis acid-catalyzed processes, such as halo-etherification, have been employed in the synthesis of morpholines from readily available alkenes. rsc.org

In the context of the N-acylation step, which is central to the formation of Morpholine, 4-((4-methoxyphenoxy)acetyl)-, catalytic approaches directly address the limitations of traditional methods. For example, the use of catalytic acetic acid for the N-acylation of amines with esters has been reported to give excellent yields. google.com While specific data for the catalytic synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)- is not abundant in publicly available literature, the principles of these catalytic amidations are directly applicable.

Table 1: Comparison of Catalytic vs. Stoichiometric Amide Bond Formation

| Feature | Stoichiometric Method (e.g., with coupling agents) | Catalytic Method (e.g., with acid/base catalyst) |

| Reagent Requirement | At least one equivalent of activating agent | Catalytic amounts (typically mol%) |

| By-product Generation | High, often high molecular weight waste | Low, often volatile and easily removable |

| Reaction Conditions | Often requires anhydrous conditions and specific temperatures | Can often be performed under milder conditions |

| Atom Economy | Generally low | Significantly higher |

| Purification | Can be challenging due to by-products | Generally simpler |

Atom Economy Considerations in Synthetic Pathways

Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Traditional amide synthesis methods, such as those using carbodiimides or other coupling agents, often suffer from poor atom economy due to the formation of stoichiometric amounts of by-products. acs.org

The synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)- from morpholine and 4-methoxyphenoxyacetic acid using a direct catalytic amidation approach would theoretically have a high atom economy, with water being the only by-product. In contrast, a route involving the conversion of the carboxylic acid to an acyl chloride first would have a lower atom economy due to the atoms lost in the activating and subsequent neutralization steps.

Calculation of Percent Atom Economy:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the direct amidation of morpholine with 4-methoxyphenoxyacetic acid:

Reactants: Morpholine (C₄H₉NO, MW: 87.12 g/mol ) + 4-Methoxyphenoxyacetic acid (C₉H₁₀O₄, MW: 182.17 g/mol )

Product: Morpholine, 4-((4-methoxyphenoxy)acetyl)- (C₁₃H₁₇NO₄, MW: 251.28 g/mol ) + Water (H₂O, MW: 18.02 g/mol )

Theoretical Atom Economy: (251.28 / (87.12 + 182.17)) x 100 = 93.3%

Novel Synthetic Route Development for Scalable Production

The demand for more efficient, safer, and environmentally benign chemical processes has driven the development of novel synthetic technologies. For the scalable production of Morpholine, 4-((4-methoxyphenoxy)acetyl)-, several advanced methodologies show significant promise.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.gov The application of microwave irradiation to the synthesis of morpholine derivatives has been documented, showcasing its potential for the efficient production of the target compound. nih.gov For instance, the synthesis of morpholine-based chalcones was significantly accelerated with higher yields under microwave conditions compared to conventional heating. nih.gov

While specific experimental data for the microwave-assisted synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)- is limited, related procedures for N-acylation of morpholine suggest that this technology could be highly effective. The reaction of morpholine with an appropriate acylating agent, such as an ester or acyl chloride derived from 4-methoxyphenoxyacetic acid, under microwave irradiation would be expected to proceed rapidly.

Table 2: Representative Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate to good | Often higher |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent | Often reduced |

| Scalability | Can be challenging | Feasible with appropriate reactors |

Note: Data is generalized from various amide synthesis reports and may not represent the specific synthesis of the target compound.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for scalable production, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.net The synthesis of amides is a well-explored area in flow chemistry. nih.gov

The production of Morpholine, 4-((4-methoxyphenoxy)acetyl)- could be readily adapted to a flow process. A stream of morpholine could be mixed with a stream of an activated derivative of 4-methoxyphenoxyacetic acid (e.g., the acyl chloride or an active ester) in a heated reactor coil. The continuous output of the product stream would allow for in-line purification, leading to a highly efficient and automated manufacturing process. A study on the continuous-flow synthesis of a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine, demonstrated high conversions and selectivities with significantly reduced reaction times. jocpr.com

Table 3: Potential Parameters for Flow Synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)-

| Parameter | Potential Range |

| Reactor Type | Plug Flow Reactor (PFR), Packed-bed reactor |

| Temperature | 50 - 200 °C |

| Pressure | 1 - 10 bar |

| Residence Time | Seconds to minutes |

| Reagent Concentration | 0.1 - 1.0 M |

| Solvent | Acetonitrile, Tetrahydrofuran (THF), Toluene |

Note: These parameters are hypothetical and would require experimental optimization for the specific synthesis.

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.gov For amide bond formation, lipases are a class of enzymes that have shown considerable promise. core.ac.uknih.gov These enzymes can catalyze the acylation of amines in aqueous or non-aqueous media. acs.orgcore.ac.uk

The synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)- could potentially be achieved using a lipase-catalyzed reaction between morpholine and an ester of 4-methoxyphenoxyacetic acid (e.g., the ethyl or vinyl ester). This approach would offer a highly selective and environmentally friendly route to the target compound. Research on the lipase-catalyzed synthesis of other N-acyl amino compounds has demonstrated high yields and enantioselectivity. core.ac.uk For example, the lipase-catalyzed synthesis of N-acyl glycines in aqueous media has been achieved with high yields. core.ac.uk The promiscuous acyltransferase activity of some enzymes has been exploited for the synthesis of the drug moclobemide, which contains a morpholine moiety, from an ester and 4-(2-aminoethyl)morpholine. acs.org

Table 4: Examples of Lipase-Catalyzed Amidation

| Enzyme | Substrates | Product | Yield | Reference |

| Evolved proRML | Fatty acid and glycine | N-lauroylglycine | 80% | core.ac.uk |

| Candida antarctica lipase (B570770) B (CAL-B) | Carboxylic acid and amine (in ethanol) | Amide | - | acs.org |

| Penicillium roqueforti lipase | 5-hydroxy-5H-furan-2-one and vinyl acetate | Acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester | High ee at 90% conversion | |

| Humicola lanuginosa lipase | Sucrose and vinyl laurate | 6-O-lauroylsucrose | 70% conversion |

Note: This table presents examples of lipase-catalyzed acylations to illustrate the potential of this methodology.

In-depth Analysis of Morpholine, 4-((4-methoxyphenoxy)acetyl)- Hindered by Lack of Publicly Available Research Data

A comprehensive effort to generate a detailed scientific article on the chemical compound Morpholine, 4-((4-methoxyphenoxy)acetyl)- , as per the specified advanced outline, could not be completed due to a significant lack of publicly accessible, in-depth experimental and computational research data for this specific molecule.

While the compound, also known by its IUPAC name 2-(4-methoxyphenoxy)-1-(morpholin-4-yl)ethanone and CAS number 236117-43-4, is cataloged in chemical databases, a thorough search of scientific literature, including journals and patent databases, did not yield the specific research findings required to populate the requested sections on advanced spectroscopic and computational analysis.

The intended article was structured to focus on the following advanced analytical techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for stereochemical assignment.

Single-Crystal X-ray Diffraction: For solid-state structure determination and analysis of intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman): For functional group characterization.

High-Resolution Mass Spectrometry (HRMS): For precise molecular formula confirmation.

Quantum Chemical Calculations: For determining molecular geometry and electronic structure.

Despite extensive searches, no specific experimental spectra (NMR, FT-IR, Raman), crystallographic information files (CIF), or published computational models for this exact compound could be located. This absence of primary data prevents a scientifically accurate and detailed discussion of its structural elucidation and conformational analysis.

Below is a summary of the information that could be retrieved, alongside the data that remains unavailable.

Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a fundamental technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For Morpholine, 4-((4-methoxyphenoxy)acetyl)-, the molecular formula is established as C₁₃H₁₇NO₄. The theoretical exact mass can be calculated, and HRMS analysis would be expected to find ions corresponding to this mass with specific adducts.

While experimental HRMS data from a dedicated study is not available, predictive data can be sourced from chemical databases. These predictions are based on the known elemental composition.

Table 1: Predicted HRMS Data for C₁₃H₁₇NO₄ Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 252.12303 |

| [M+Na]⁺ | 274.10497 |

| [M+K]⁺ | 290.07891 |

| [M-H]⁻ | 250.10847 |

| Data sourced from computational predictions, not experimental results. chemicalbook.com |

Unavailable Data for Other Sections:

Advanced Spectroscopic and Computational Approaches to Structural Elucidation and Conformational Analysis of Morpholine, 4 4 Methoxyphenoxy Acetyl and Its Derivatives

Quantum Chemical Calculations:A meaningful discussion of quantum chemical calculations requires comparing theoretical models (e.g., from Density Functional Theory) with experimental data (like bond lengths from X-ray diffraction or vibrational frequencies from FT-IR). Without this experimental benchmark, a purely theoretical treatment would be speculative and fall short of the article's requirements.

Density Functional Theory (DFT) for Conformational Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for exploring the conformational landscapes of molecules. For a flexible molecule like Morpholine (B109124), 4-((4-methoxyphenoxy)acetyl)-, which possesses multiple rotatable bonds, DFT calculations are essential to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

By systematically rotating the bonds connecting the morpholine ring, the acetyl group, and the methoxyphenoxy moiety, a potential energy surface can be mapped out. This process would reveal the global minimum energy conformer, representing the most probable shape of the molecule, as well as other low-energy local minima. The accuracy of these predictions is highly dependent on the choice of the functional and basis set, with hybrid functionals like B3LYP often employed for such organic molecules.

Table 1: Hypothetical DFT-Calculated Relative Energies of Key Conformers of Morpholine, 4-((4-methoxyphenoxy)acetyl)-

| Conformer | Dihedral Angle (C-N-C=O) | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | -5.2° | 0.00 |

| B | 65.3° | 175.8° | 2.15 |

| C | -70.1° | 10.3° | 3.50 |

This table is illustrative and based on expected outcomes of DFT calculations, not on published experimental or computational data.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

To understand the electronic structure and bonding within Morpholine, 4-((4-methoxyphenoxy)acetyl)-, Natural Bond Orbital (NBO) analysis is an invaluable tool. Performed on the optimized geometries obtained from DFT calculations, NBO analysis transforms the complex wave function into a more intuitive picture of localized bonds and lone pairs.

This method can quantify the extent of electronic delocalization, or the "spreading out" of electron density over multiple atoms, which is crucial for understanding the molecule's stability and reactivity. Specifically, NBO analysis can highlight hyperconjugative interactions, such as the donation of electron density from a lone pair on the morpholine oxygen or nitrogen to an antibonding orbital of a neighboring group. These interactions play a significant role in stabilizing certain conformations over others.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of how a molecule will interact with other chemical species.

For Morpholine, 4-((4-methoxyphenoxy)acetyl)-, FMO analysis would identify the regions of the molecule that are most likely to act as an electron donor (nucleophile), typically associated with the HOMO, and as an electron acceptor (electrophile), associated with the LUMO. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for Morpholine, 4-((4-methoxyphenoxy)acetyl)-

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.87 |

This table presents hypothetical values to illustrate the output of FMO analysis and is not based on published data.

Molecular Dynamics Simulations for Dynamic Structural Behavior

While DFT and other quantum chemical methods provide a static picture of molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective. By simulating the movement of atoms over time, MD can reveal the flexibility of Morpholine, 4-((4-methoxyphenoxy)acetyl)- and the transitions between different conformations in a simulated environment, such as in a solvent.

These simulations can provide insights into the conformational preferences of the molecule in solution, which may differ from the gas-phase calculations of DFT. Furthermore, MD can be used to calculate various properties, such as the radial distribution functions of solvent molecules around the solute, which are important for understanding solvation effects.

Chemical Reactivity and Mechanistic Studies of Morpholine, 4 4 Methoxyphenoxy Acetyl

Hydrolytic Stability and Degradation Pathways

The central amide linkage in Morpholine (B109124), 4-((4-methoxyphenoxy)acetyl)- is susceptible to hydrolysis, a reaction that involves the cleavage of the carbonyl-nitrogen bond by water. This process can be catalyzed by both acids and bases, leading to the formation of morpholine and (4-methoxyphenoxy)acetic acid. nih.govnih.gov

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, facilitated by proton transfers, results in the cleavage of the C-N bond. researchgate.net

In basic media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then breaks down to yield the carboxylate and the amine. The rate of base-catalyzed hydrolysis of amides is generally dependent on the concentration of the hydroxide ion.

The stability of the amide bond in Morpholine, 4-((4-methoxyphenoxy)acetyl)- is influenced by both electronic and steric factors. The presence of the electron-donating methoxy (B1213986) group on the phenoxy ring may have a modest electronic effect on the reactivity of the amide bond. The degradation of the morpholine ring itself is also a possibility under harsh conditions. Studies on the decomposition of morpholine have shown that it can undergo ring-opening reactions. researchgate.net For instance, the biodegradation of morpholine can proceed via intermediates like 2-(2-aminoethoxy)acetate, indicating the cleavage of the C-N bond within the morpholine ring.

Table 1: Hypothetical Hydrolysis Rate Data for Morpholine, 4-((4-methoxyphenoxy)acetyl)- under Various pH Conditions

| pH | Catalyst | Temperature (°C) | Apparent First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂) (hours) |

| 1 | HCl | 50 | 1.5 x 10⁻⁵ | 12.8 |

| 7 | None | 50 | 2.0 x 10⁻⁷ | 962.1 |

| 13 | NaOH | 50 | 3.0 x 10⁻⁴ | 0.6 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend of pH-dependent hydrolysis of an amide. Actual experimental values for Morpholine, 4-((4-methoxyphenoxy)acetyl)- may differ.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of Morpholine, 4-((4-methoxyphenoxy)acetyl)- towards nucleophiles and electrophiles is dictated by the distribution of electron density within the molecule.

Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the amide group. Strong nucleophiles can add to the carbonyl group, potentially leading to acyl substitution reactions. The nitrogen atom of the morpholine ring, while possessing a lone pair of electrons, is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent carbonyl group. This is a general characteristic of amides.

Electrophilic Reactivity: The aromatic ring of the phenoxyacetyl moiety is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.commsu.edu The 4-methoxy group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially attack the positions ortho to the methoxy group (positions 3 and 5). The ether oxygen of the morpholine ring can also be protonated under strongly acidic conditions.

Transformations at the Morpholine Nitrogen Center

The nitrogen atom of the morpholine ring in Morpholine, 4-((4-methoxyphenoxy)acetyl)- is part of an amide functionality, which significantly reduces its basicity and nucleophilicity compared to a free secondary amine. However, under certain conditions, reactions can still occur at this center.

For instance, strong alkylating agents might lead to the formation of a quaternary ammonium (B1175870) salt, although this would be a challenging reaction. Reductive cleavage of the C-N bond of the morpholine ring is another potential transformation, which could be achieved using powerful reducing agents. The self-decomposition of morpholine itself has been shown to involve intramolecular hydrogen shifts and can lead to various breakdown products. researchgate.net

Reactions Involving the Phenoxyacetyl Moiety

The phenoxyacetyl portion of the molecule offers several sites for chemical reactions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The aromatic ring, as mentioned, can undergo electrophilic substitution reactions. masterorganicchemistry.commsu.edu For example, nitration or halogenation would be directed to the positions ortho to the activating methoxy group.

Furthermore, reactions can be initiated at the benzylic carbon (the CH₂ group). For example, radical halogenation could occur at this position under appropriate conditions.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on Morpholine, 4-((4-methoxyphenoxy)acetyl)- are not extensively reported in the public domain. However, based on analogous systems, the following can be inferred.

The kinetics of the hydrolysis of N-acylmorpholine derivatives have been studied, and they generally follow pseudo-first-order kinetics under conditions of constant pH. nih.gov The rate of reaction is influenced by temperature, pH, and the presence of catalysts.

The aminolysis of related phenoxyacetyl esters has also been investigated, providing insights into the kinetics of nucleophilic acyl substitution at the carbonyl carbon. oup.com These studies often reveal complex rate laws, indicating the involvement of multiple reaction pathways, including catalysis by the amine reactant itself.

Table 2: Illustrative Thermodynamic Parameters for the Hydrolysis of an N-Acylmorpholine

| Parameter | Value (kJ/mol) |

| Enthalpy of Activation (ΔH‡) | 60 - 80 |

| Entropy of Activation (ΔS‡) | -80 to -120 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 90 - 110 |

Disclaimer: These values are typical for the hydrolysis of amides and are provided for illustrative purposes. The specific thermodynamic parameters for Morpholine, 4-((4-methoxyphenoxy)acetyl)- would require experimental determination. researchgate.netrsc.org

The primary intermediates in the hydrolysis of the amide bond are tetrahedral intermediates formed by the addition of water or hydroxide to the carbonyl carbon. researchgate.net These intermediates are generally unstable and rapidly break down to products.

In the context of electrophilic aromatic substitution on the phenoxy ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu

The decomposition of the morpholine ring likely proceeds through radical intermediates, as suggested by studies on the combustion chemistry of morpholine. researchgate.net The identification and characterization of such transient species often require specialized techniques such as flash photolysis, pulse radiolysis, or advanced mass spectrometry methods.

Derivatization Strategies and Analogue Synthesis Based on the Morpholine, 4 4 Methoxyphenoxy Acetyl Scaffold

Design Principles for Structural Modification

The structural modification of the Morpholine (B109124), 4-((4-methoxyphenoxy)acetyl)- scaffold is guided by established medicinal chemistry principles to optimize its biological activity and pharmacokinetic properties. Key design principles include structure-activity relationship (SAR) studies, bioisosteric replacement, and conformational restriction.

Structure-activity relationship studies are fundamental to understanding how different functional groups on the scaffold influence its interaction with biological targets. nih.govnih.gov For instance, SAR studies on morpholine derivatives have revealed that substitutions at specific positions can significantly impact their activity. e3s-conferences.org By systematically altering the substituents on both the morpholine and the phenoxyacetyl moieties, researchers can identify key pharmacophoric features and develop more potent compounds.

Bioisosteric replacement is another critical strategy. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and its interaction with a target protein.

Conformational restriction involves modifying the molecule to reduce its flexibility. A more rigid analogue can have a higher affinity for its biological target by minimizing the entropic penalty upon binding. This can be achieved by introducing cyclic structures or other rigidifying elements into the scaffold.

Functionalization at the Phenyl Ring of the Phenoxyacetyl Group

The phenyl ring of the phenoxyacetyl group offers a prime site for functionalization to explore the chemical space around the core scaffold. A variety of synthetic methods can be employed to introduce diverse substituents onto this aromatic ring.

Electrophilic aromatic substitution reactions are a common approach. Depending on the directing effects of the existing methoxy and phenoxyacetyl groups, electrophiles can be introduced at various positions on the ring. For example, nitration, halogenation, Friedel-Crafts acylation, and alkylation can be used to install nitro, halogen, acyl, and alkyl groups, respectively. These new functional groups can then serve as handles for further modifications.

Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, with a high degree of control and efficiency.

Below is a table summarizing potential functionalization reactions at the phenyl ring:

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | -Aryl, -Heteroaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -NHR, -NR₂ |

Modifications to the Morpholine Ring System

One common modification is the introduction of substituents at the carbon atoms of the morpholine ring. This can be achieved through various synthetic routes, often starting from substituted amino alcohols. For example, the use of substituted 2-aminoethanols in the synthesis can lead to morpholine rings with alkyl or aryl groups at the 2-, 3-, 5-, or 6-positions.

Another approach is to alter the nitrogen atom of the morpholine ring. While the parent scaffold has an acetyl group on the nitrogen, this can be replaced with other acyl groups, alkyl groups, or sulfonyl groups. These modifications can be accomplished by deacetylation followed by N-acylation, N-alkylation, or N-sulfonylation reactions.

The synthesis of morpholine derivatives can be achieved through various methods, including the cyclization of amino alcohols. chemrxiv.org For instance, a common route involves the reaction of a 2-aminoethanol derivative with a suitable dielectrophile. chemrxiv.org

The following table outlines some strategies for modifying the morpholine ring:

| Modification Site | Synthetic Strategy | Resulting Analogue |

| C-2, C-3, C-5, C-6 | Synthesis from substituted amino alcohols | Substituted morpholine ring |

| Nitrogen Atom | Deacetylation followed by N-alkylation | N-alkylated morpholine analogue |

| Nitrogen Atom | Deacetylation followed by N-acylation | N-acylated morpholine analogue with different acyl groups |

Synthesis of Conformationally Restricted Analogues

To enhance binding affinity and selectivity, conformationally restricted analogues of the Morpholine, 4-((4-methoxyphenoxy)acetyl)- scaffold can be synthesized. By reducing the number of accessible conformations, these rigid analogues can provide a better understanding of the bioactive conformation of the molecule.

One strategy to achieve conformational restriction is to introduce a bridge between two atoms of the morpholine ring, creating a bicyclic system. For instance, a carbon bridge between the nitrogen and a carbon atom of the ring would result in a bridged morpholine derivative. These constrained systems can lock the morpholine ring into a specific chair or boat-like conformation.

Another approach is to incorporate the morpholine ring into a larger, more rigid ring system. This can be achieved through annulation reactions, where a new ring is fused onto the morpholine scaffold. For example, a benzene (B151609) ring could be fused to the morpholine ring to create a benzomorpholine derivative.

The synthesis of such conformationally restricted analogues often requires multi-step synthetic sequences and the use of specialized reagents and reaction conditions.

Diversification via Parallel Synthesis Methodologies

To efficiently explore the structure-activity relationships of the Morpholine, 4-((4-methoxyphenoxy)acetyl)- scaffold, parallel synthesis methodologies can be employed to generate large libraries of diverse analogues. nih.gov These high-throughput techniques allow for the rapid synthesis and screening of numerous compounds, accelerating the drug discovery process.

In a typical parallel synthesis approach, the core scaffold is immobilized on a solid support or kept in solution while a variety of building blocks are added in a combinatorial fashion. For the Morpholine, 4-((4-methoxyphenoxy)acetyl)- scaffold, a library could be generated by reacting a common intermediate with a diverse set of reagents.

For example, a de-acetylated morpholine intermediate could be reacted with a library of different carboxylic acids to generate a diverse set of N-acyl analogues. Similarly, a library of phenols could be used in the initial synthesis to create a variety of phenoxyacetyl derivatives.

The use of robotic systems can automate the repetitive steps of parallel synthesis, further increasing the efficiency of library generation. nih.gov The resulting compound libraries can then be screened for biological activity to identify promising lead compounds for further optimization.

Exploration of Non Pharmacological Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

The morpholine (B109124) moiety is a privileged structure in medicinal chemistry and is a component of numerous bioactive compounds and approved drugs. nih.govnih.gov This prevalence underscores the importance of morpholine derivatives as key synthetic intermediates. Morpholine, 4-((4-methoxyphenoxy)acetyl)- can serve as a versatile building block for the construction of more complex molecular architectures.

The synthesis of this compound itself likely involves the acylation of morpholine with a derivative of 4-methoxyphenoxyacetic acid. This common synthetic route highlights the modular nature of its construction, allowing for variations in both the morpholine and the phenoxyacetyl components. e3s-conferences.org

Morpholine derivatives are frequently used in the de novo assembly of more complex heterocyclic systems. nih.gov For instance, the core structure of Morpholine, 4-((4-methoxyphenoxy)acetyl)- could be modified through reactions targeting the phenyl ring, the methoxy (B1213986) group, or the morpholine ring itself. These modifications could lead to a diverse library of compounds with potential applications in various fields of chemical research. The synthesis of complex morpholine derivatives often involves multi-step reaction sequences where the morpholine unit is introduced early and subsequently functionalized. nih.gov

A review of synthetic methods for morpholines reveals a variety of strategies for their preparation, starting from vicinal amino alcohols, oxiranes, and aziridines. researchgate.net These methods can be adapted to produce a wide range of substituted morpholines, which can then be used as precursors for more elaborate molecules. The reactivity of the morpholine nitrogen, for example, allows for further functionalization, making it a valuable handle in synthetic strategies. wikipedia.org

Application as a Ligand in Coordination Chemistry

The morpholine ring in Morpholine, 4-((4-methoxyphenoxy)acetyl)- contains both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential ligand for coordination with metal ions. The nitrogen atom, being part of a secondary amine within the morpholine ring, is a common coordination site. Additionally, the ether oxygen within the morpholine ring and the carbonyl oxygen of the acetyl group could also participate in metal binding, potentially leading to multidentate coordination behavior.

The coordination chemistry of ligands containing the 2-(2′-pyridyl)quinoxaline (pqx) moiety, which, like the subject compound, contains nitrogen donor atoms, has been extensively studied, revealing the formation of both mononuclear and dinuclear metal complexes. nih.gov By analogy, Morpholine, 4-((4-methoxyphenoxy)acetyl)- could form stable complexes with a variety of transition metals. The specific coordination mode would depend on the metal ion's size, charge, and electronic properties, as well as the reaction conditions.

The crystal structure of related compounds, such as 4-(4-nitrophenyl)thiomorpholine, shows that the morpholine ring adopts a chair conformation. uni.lumdpi.com In this conformation, the substituents on the nitrogen atom can occupy either axial or equatorial positions, which would influence the steric environment around the metal center in a coordination complex. The formation of centrosymmetric dimers through weak hydrogen bonds in the crystal packing of these analogues also suggests the potential for this compound to participate in the formation of extended supramolecular structures mediated by metal coordination. mdpi.com

| Potential Donor Atom | Coordination Mode | Factors Influencing Coordination |

|---|---|---|

| Morpholine Nitrogen | Monodentate | Steric hindrance from the acetyl group, nature of the metal ion. |

| Carbonyl Oxygen | Monodentate or Bridging | Hardness of the metal ion (hard metals prefer oxygen donors). |

| Ether Oxygen (Morpholine) | Weakly coordinating | Generally a weaker donor than nitrogen or carbonyl oxygen. |

| Phenoxy Oxygen | Unlikely to coordinate directly due to steric hindrance and electronic effects. | - |

Potential as a Catalyst or Co-catalyst Component

Morpholine and its derivatives have emerged as a class of organocatalysts, particularly in enamine catalysis. nih.gov Although often less reactive than pyrrolidine-based catalysts, recent studies have shown that appropriately designed morpholine derivatives can be highly efficient catalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org The lower reactivity of morpholine enamines is attributed to the electron-withdrawing effect of the ring oxygen and the pyramidalization of the nitrogen atom. nih.gov

Integration into Polymer Architectures or Monomer Design

The morpholine moiety has been successfully incorporated into polymer structures to create materials with specific properties. A well-known example is poly(N-acryloylmorpholine) (PNAM), which is derived from the monomer N-acryloylmorpholine. acs.org PNAM is known for its biocompatibility and is used in biomedical applications. acs.org

By analogy, Morpholine, 4-((4-methoxyphenoxy)acetyl)- could be a precursor for a functional monomer. For instance, if a polymerizable group, such as a vinyl or acryloyl group, were introduced into the molecule, it could be polymerized to create a side-chain functionalized polymer. The 4-methoxyphenoxyacetyl side group would impart specific properties to the resulting polymer, such as hydrophobicity, and potential for further chemical modification.

The synthesis of 4-vinylmorpholine from morpholine and acetylene (B1199291) is a known process, demonstrating that the morpholine nitrogen can be functionalized with a polymerizable group. researchgate.net This suggests that a similar strategy could potentially be applied to create a vinyl derivative of Morpholine, 4-((4-methoxyphenoxy)acetyl)-. The resulting polymers could find applications in coatings, smart materials, or as polymer supports for catalysts or other functional molecules. e3s-conferences.org

| Polymer Type | Monomer Precursor | Potential Properties and Applications |

|---|---|---|

| Side-chain functionalized polymer | Vinyl or acryloyl derivative of the title compound | Modified surface properties, potential for post-polymerization modification, applications in coatings and specialty materials. |

| Cross-linked polymer network | Di-functionalized derivative of the title compound | Hydrogels with specific swelling behavior, materials for separation or controlled release. |

Utilization in Supramolecular Chemistry (e.g., host-guest systems)

Supramolecular chemistry involves the study of non-covalent interactions to form organized molecular assemblies. acs.org The structure of Morpholine, 4-((4-methoxyphenoxy)acetyl)- possesses several features that could enable its participation in supramolecular systems. The aromatic ring can engage in π-π stacking interactions, a common motif in the self-assembly of aromatic molecules. acs.org Furthermore, the hydrogen bond acceptor capabilities of the ether and carbonyl oxygens, as well as the potential for hydrogen bond donation from a protonated morpholine nitrogen, allow for the formation of hydrogen-bonded networks.

While there are no specific reports on the supramolecular chemistry of Morpholine, 4-((4-methoxyphenoxy)acetyl)-, studies on related systems provide insights. For example, the crystal structure of 4-(4-nitrophenyl)morpholine (B78992) reveals the presence of aromatic π-π stacking interactions that stabilize the crystal packing. frontiersin.orgresearchgate.net This suggests that the phenyl ring in the title compound could similarly participate in forming ordered structures.

The concept of host-guest chemistry, a central theme in supramolecular chemistry, could also be relevant. The molecule itself could act as a guest, encapsulating within a larger host molecule, or it could be part of a self-assembled host system that can bind smaller guest molecules. The combination of aromatic, hydrogen-bonding, and potentially coordinating groups within one molecule makes it a candidate for the design of complex supramolecular architectures.

Future Research Directions and Unexplored Avenues for Morpholine, 4 4 Methoxyphenoxy Acetyl Research

Development of Enantioselective Synthetic Routes (if chiral centers introduced)

While Compound 1 itself is not chiral, the introduction of stereocenters into its morpholine (B109124) or acetyl frameworks could unlock a vast new area of chemical space with potential for stereospecific applications. Future research could focus on modifying the core structure to include chiral substituents, necessitating the development of enantioselective synthetic methods.

Currently, several strategies exist for the asymmetric synthesis of substituted morpholines. nih.govnih.gov For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with a key palladium-catalyzed carboamination reaction. nih.gov Another approach involves an organocatalytic method for the enantioselective synthesis of C2-functionalized morpholines. nih.gov

Future research could adapt these existing methodologies to produce chiral analogues of Compound 1 . For example, starting with a chiral amino alcohol, a multi-step synthesis could yield an enantiomerically pure substituted morpholine that can then be acylated with 4-methoxyphenoxyacetic acid. A potential synthetic strategy is outlined in the table below.

Table 1: Proposed Enantioselective Synthesis Strategy for Chiral Analogues

| Step | Description | Key Reagents | Expected Outcome |

| 1 | Synthesis of a chiral N-protected amino alcohol | Commercially available chiral starting material | Enantiopure precursor |

| 2 | O-alkylation or other functionalization to introduce a second point of diversity | Alkyl halide, base | Chiral intermediate with desired substitution |

| 3 | Cyclization to form the morpholine ring | Palladium catalyst, ligand | Enantiopure substituted morpholine |

| 4 | Acylation with 4-methoxyphenoxyacetyl chloride | 4-methoxyphenoxyacetyl chloride, base | Chiral analogue of Compound 1 |

The development of such routes would be crucial for investigating the stereoselective interactions of these novel compounds in biological systems or as chiral ligands in asymmetric catalysis.

Advanced Catalyst Design Utilizing the Compound as a Ligand Framework

The nitrogen and oxygen atoms within the morpholine ring of Compound 1 offer potential coordination sites for metal centers, suggesting its utility as a ligand in catalysis. While the parent morpholine has been explored as a catalyst, its derivatives present opportunities for fine-tuning catalytic activity and selectivity. frontiersin.org

Future research could explore the synthesis of transition metal complexes where Compound 1 or its derivatives act as ligands. The electronic and steric properties of the ligand could be systematically varied by modifying the phenoxyacetyl group to influence the catalytic performance in reactions such as cross-coupling, hydrogenation, or oxidation. Computational studies could be employed to predict the geometric and electronic structures of these potential catalysts and guide experimental efforts. researchgate.net

Table 2: Potential Catalytic Applications for Compound 1-Based Ligands

| Catalytic Reaction | Potential Metal Center | Role of Compound 1 Ligand |

| Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | Modulate catalyst stability and activity |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Induce enantioselectivity (with chiral analogues) |

| C-H Activation | Iridium (Ir), Rhodium (Rh) | Directing group and electronic modifier |

| Oxidation Reactions | Copper (Cu), Iron (Fe) | Stabilize high-valent metal species |

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly important in chemical synthesis. Future research on Compound 1 should prioritize the development of sustainable synthetic routes. This includes the use of greener solvents, catalysts, and energy sources.

One promising avenue is the use of enzymatic catalysis for the amide bond formation between morpholine and 4-methoxyphenoxyacetic acid. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective for the synthesis of amides in environmentally benign solvents like cyclopentyl methyl ether. nih.gov This approach avoids the use of hazardous coupling reagents and simplifies purification.

Exploration of Novel Non-Pharmacological Applications in Emerging Fields

Beyond its potential in life sciences, the structural features of Compound 1 make it a candidate for applications in materials science and other emerging fields. The aromatic ring system and the polar morpholine group could impart useful properties to polymers or other materials.

Future research could investigate the incorporation of Compound 1 or its derivatives as monomers in polymerization reactions to create novel functional polymers. For instance, morpholine-2,5-diones, which share structural similarities, are used to produce biodegradable polydepsipeptides for medicinal applications. acs.org Analogous polymers derived from Compound 1 could exhibit unique thermal or mechanical properties.

Other potential non-pharmacological applications to be explored include:

Corrosion Inhibitors: Morpholine derivatives are known to be effective corrosion inhibitors for various metals.

Agrochemicals: The morpholine scaffold is present in some fungicides. researchgate.net

Ionic Liquids: Functionalized morpholinium salts could be designed as novel ionic liquids with specific properties.

Computational Design of Next-Generation Analogues for Specific Industrial Functions

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. mdpi.com Future research can extensively utilize these methods to design next-generation analogues of Compound 1 tailored for specific industrial applications.

By creating a virtual library of derivatives with systematic modifications to the core structure, researchers can perform in silico screening for properties such as:

Binding affinity to specific industrial enzymes or receptors.

Material properties like thermal stability, conductivity, or optical characteristics.

Reactivity as a catalyst or in specific chemical transformations.

For example, computational models can predict how changes in the substitution pattern on the phenoxy ring will affect the electronic properties of the molecule, which could be relevant for its use as a ligand or in an electronic material. researchgate.net This computational-first approach can significantly accelerate the discovery and optimization of new morpholine-based compounds for a wide range of industrial functions, from catalysis to advanced materials. nih.gov

Q & A

Basic: What are the primary synthetic strategies for Morpholine, 4-((4-methoxyphenoxy)acetyl)-, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling morpholine with a functionalized phenoxyacetic acid derivative. Key steps include:

- Nucleophilic substitution : Reacting morpholine with α-haloacetyl intermediates (e.g., chloroacetyl chloride) under basic conditions (e.g., NaOH) to form the morpholine-acetyl backbone .

- Phenoxy group introduction : Coupling 4-methoxyphenol with the acetyl moiety via esterification or amidation, often using carbodiimide coupling agents (e.g., DCC) .

- Catalytic optimization : Transition metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield improvement .

Advanced: How can researchers address discrepancies in reported biological activities of structurally similar morpholine derivatives?

Answer:

Contradictions often arise from differences in assay conditions or structural variations. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., methoxy vs. methyl groups) to isolate activity contributors .

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based cytotoxicity tests (e.g., MTT assay) to confirm mechanisms .

- Computational modeling : Use molecular docking (e.g., AutoDock) to compare binding modes of analogs, identifying key interactions (e.g., hydrogen bonding with morpholine’s oxygen) .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular weight (C₁₅H₁₉NO₅, [M+H]⁺ = 294.1345) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: What strategies can elucidate the crystallographic structure of this compound, and how does SHELX software enhance refinement?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXT for structure solution and SHELXL for refinement .

- Key parameters :

- Validation : Check R-factor convergence (R1 < 5%) and electron density maps (e.g., omit maps) for disordered regions .

Basic: How can researchers evaluate the stability of Morpholine, 4-((4-methoxyphenoxy)acetyl)- under varying storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 150°C suggests room-temperature stability) .

- Forced degradation studies :

- Hydrolysis : Expose to acidic (HCl, pH 2) and basic (NaOH, pH 12) conditions; monitor via HPLC .

- Oxidation : Treat with H₂O₂ (3%) to assess susceptibility of the acetyl group .

- Long-term storage : Store desiccated at -20°C; track purity monthly .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity in substitution reactions?

Answer:

- Nucleophilic aromatic substitution (SNAr) : React with amines (e.g., piperidine) under microwave irradiation (100°C, 30 min) to replace methoxy groups. Monitor kinetics via in-situ IR .

- Radical intermediates : Use EPR spectroscopy to detect transient species during photooxidation .

- DFT calculations : Simulate transition states (e.g., Gaussian 09) to explain regioselectivity in substitution .

Basic: What are the recommended protocols for assessing the compound’s solubility and formulation compatibility?

Answer:

- Solubility screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry .

- LogP determination : Use shake-flask method (octanol/water partition) or HPLC-derived parameters (e.g., ChromLogD) .

- Excipient compatibility : Mix with PEG-400, cyclodextrins, or liposomes; monitor stability via DSC and particle size analysis .

Advanced: How can high-throughput screening (HTS) pipelines identify novel biological targets for this compound?

Answer:

- Target libraries : Screen against kinase, GPCR, or ion channel panels using fluorescence polarization (FP) or TR-FRET assays .

- Proteomics : Employ affinity chromatography (immobilized compound) with LC-MS/MS to identify binding partners .

- CRISPR-Cas9 knockout : Validate hits by correlating gene knockout with reduced activity in cell viability assays .

Basic: What safety precautions are critical when handling Morpholine, 4-((4-methoxyphenoxy)acetyl)- in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers .

Advanced: How can machine learning models predict the compound’s pharmacokinetic properties?

Answer:

- ADME prediction : Train models (e.g., Random Forest, DeepChem) on datasets like ChEMBL to estimate bioavailability, CYP450 inhibition, and BBB penetration .

- Descriptor selection : Include molecular weight (235.28 g/mol), topological polar surface area (TPSA), and hydrogen bond donors/acceptors .

- Validation : Compare predicted vs. experimental clearance rates in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.